molecular formula C12H15N3 B1590340 2-(4-Methylpiperazin-1-YL)benzonitrile CAS No. 85803-63-0

2-(4-Methylpiperazin-1-YL)benzonitrile

Cat. No.: B1590340
CAS No.: 85803-63-0
M. Wt: 201.27 g/mol
InChI Key: RTVRHYSRKFDTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C12H15N3 It is characterized by the presence of a piperazine ring substituted with a methyl group and a benzonitrile moiety

Biochemical Analysis

Biochemical Properties

2-(4-Methylpiperazin-1-YL)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways they are involved in. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on cellular function. Toxicity studies have indicated that high doses of this compound can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous substances. These interactions can lead to changes in the metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within defined cellular regions.

Preparation Methods

The synthesis of 2-(4-Methylpiperazin-1-yl)benzonitrile typically involves the reaction of 4-methylpiperazine with 2-chlorobenzonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon atom of the benzonitrile, displacing the chlorine atom.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(4-Methylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the nitrile group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring. For example, alkylation can be achieved using alkyl halides in the presence of a base.

Common reagents and conditions for these reactions include solvents like DMF, dichloromethane (DCM), and methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, amines, and substituted piperazines.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological and psychiatric disorders due to its ability to interact with neurotransmitter receptors.

    Biological Research: In biological studies, this compound is used to investigate the mechanisms of action of piperazine derivatives. It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of related drugs.

    Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties. Its structural features make it suitable for incorporation into materials with desired mechanical and chemical characteristics.

    Industrial Applications: In industry, this compound is used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to neurotransmitter receptors, modulating their activity. This interaction can influence the release and uptake of neurotransmitters, thereby affecting neurological functions. The compound’s piperazine ring is crucial for its binding affinity and selectivity towards these receptors.

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-yl)benzonitrile can be compared with other piperazine derivatives, such as:

    2-(4-Methylpiperazin-1-yl)methylbenzonitrile: This compound has a similar structure but with a methyl group attached to the benzonitrile moiety. It exhibits similar pharmacological properties but may differ in its binding affinity and selectivity.

    4-(4-Methylpiperazin-1-yl)benzonitrile: This compound lacks the nitrile group, which can significantly alter its chemical reactivity and biological activity.

    N-(4-Methylpiperazin-1-yl)benzamide: This compound has an amide group instead of a nitrile group, which can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVRHYSRKFDTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516386
Record name 2-(4-Methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85803-63-0
Record name 2-(4-Methyl-1-piperazinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85803-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and 1-methylpiperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

7.48 g of 1-(2-cyanophenyl)-piperazine are refluxed for one hour with 30 ml of formaldehyde and 30 ml of formic acid. The solvents are evaporated in vacuo and the residue is taken up in ether and mixed with water. The mixture is made alkaline with 20% sodium hydroxide solution, saturated with potassium carbonate and extracted with ether. The organic phase is dried over sodium sulphate and concentrated by evaporation in vacuo. To purify the residue it is chromatographed on silica gel with ethyl acetate/isopropanol (70:30, mixed with 1% of a 25% ammonia solution). Yield: 6.7 g (83% of theory).
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazin-1-YL)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-1-YL)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Methylpiperazin-1-YL)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Methylpiperazin-1-YL)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Methylpiperazin-1-YL)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Methylpiperazin-1-YL)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.